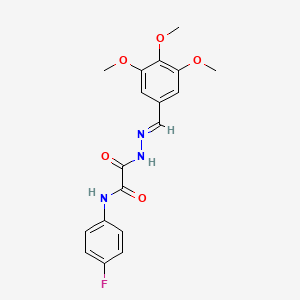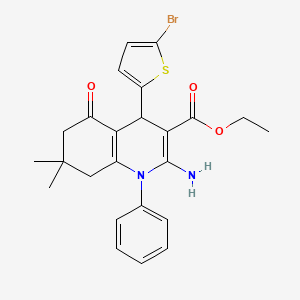![molecular formula C22H15F2NO B11541977 (2E)-3-(4-fluorophenyl)-1-(4-{[(E)-(4-fluorophenyl)methylidene]amino}phenyl)prop-2-en-1-one](/img/structure/B11541977.png)
(2E)-3-(4-fluorophenyl)-1-(4-{[(E)-(4-fluorophenyl)methylidene]amino}phenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(4-フルオロフェニル)-1-(4-{[(E)-(4-フルオロフェニル)メチリデン]アミノ}フェニル)プロプ-2-エン-1-オンは、フッ素原子と共役二重結合の存在を特徴とする合成有機化合物です。
2. 製法
合成経路および反応条件: (2E)-3-(4-フルオロフェニル)-1-(4-{[(E)-(4-フルオロフェニル)メチリデン]アミノ}フェニル)プロプ-2-エン-1-オンの合成は、通常、以下の手順を伴います。
縮合反応: 最初のステップは、4-フルオロベンズアルデヒドと4-アミノベンズアルデヒドを塩基性条件下で縮合させて、中間体シッフ塩基を形成することです。
アルドール縮合: シッフ塩基は、水酸化ナトリウムまたは水酸化カリウムなどの塩基の存在下で、4-フルオロベンズアルデヒドとのアルドール縮合にかけられ、最終生成物が得られます。
工業的生産方法: この化合物の工業的生産には、収率と純度を高めるために、反応条件の最適化が伴う場合があります。これには、温度、反応時間、および反応を促進するための触媒の使用の制御が含まれます。
反応の種類:
酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの試薬を通常用いる酸化反応を受ける可能性があり、酸化誘導体の生成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を用いて行うことができ、二重結合またはイミン基の還元をもたらします。
置換: この化合物のフッ素原子は、アミンまたはチオールなどの求核剤がフッ素原子を置換する求核置換反応に参加することができます。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム、酸性または塩基性条件。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、無水条件。
置換: アミン、チオール、極性非プロトン性溶媒。
生成される主な生成物:
酸化: 追加の酸素含有官能基を持つ酸化誘導体。
還元: 飽和結合またはアミン基を持つ還元誘導体。
置換: フッ素原子を置換する新しい官能基を持つ置換誘導体。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-FLUOROPHENYL)-1-{4-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]PHENYL}PROP-2-EN-1-ONE typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which involves the reaction of 4-fluorobenzaldehyde with 4-fluoroacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an ethanol solvent, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
The compound (2E)-3-(4-FLUOROPHENYL)-1-{4-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]PHENYL}PROP-2-EN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
(2E)-3-(4-フルオロフェニル)-1-(4-{[(E)-(4-フルオロフェニル)メチリデン]アミノ}フェニル)プロプ-2-エン-1-オンは、いくつかの科学研究における応用があります。
化学: より複雑な分子の調製のための有機合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性および抗癌性などの潜在的な生物活性を調査されています。
医学: 新しい治療薬の開発のための創薬におけるリード化合物として研究されています。
産業: 特定の電気的または光学的特性を持つ先進材料の開発に利用されています。
作用機序
(2E)-3-(4-フルオロフェニル)-1-(4-{[(E)-(4-フルオロフェニル)メチリデン]アミノ}フェニル)プロプ-2-エン-1-オンの作用機序は、酵素や受容体などの分子標的との相互作用を含みます。この化合物の共役二重結合とフッ素原子は、その結合親和性と特異性に重要な役割を果たします。正確な経路と標的は、特定の用途や生物学的状況によって異なる場合があります。
類似化合物:
- (2E)-3-(4-クロロフェニル)-1-(4-{[(E)-(4-クロロフェニル)メチリデン]アミノ}フェニル)プロプ-2-エン-1-オン
- (2E)-3-(4-ブロモフェニル)-1-(4-{[(E)-(4-ブロモフェニル)メチリデン]アミノ}フェニル)プロプ-2-エン-1-オン
- (2E)-3-(4-メチルフェニル)-1-(4-{[(E)-(4-メチルフェニル)メチリデン]アミノ}フェニル)プロプ-2-エン-1-オン
比較:
- フッ素置換: (2E)-3-(4-フルオロフェニル)-1-(4-{[(E)-(4-フルオロフェニル)メチリデン]アミノ}フェニル)プロプ-2-エン-1-オンにおけるフッ素原子の存在は、独自の電子特性を与え、塩素化、臭素化、またはメチル化された類似体とは異なります。
- 反応性: フッ素化された化合物は、フッ素の強い電気陰性度のために、その類似体とは異なる反応性パターンを示す可能性があります。
- 用途: フッ素化された化合物の特定の用途は、その類似体の用途とは異なる可能性があります。特に、フッ素の独自の特性が有利な分野においては、そうです。
類似化合物との比較
Similar Compounds
- (2E)-3-(4-CHLOROPHENYL)-1-{4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}PROP-2-EN-1-ONE
- (2E)-3-(4-BROMOPHENYL)-1-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}PROP-2-EN-1-ONE
- (2E)-3-(4-IODOPHENYL)-1-{4-[(E)-[(4-IODOPHENYL)METHYLIDENE]AMINO]PHENYL}PROP-2-EN-1-ONE
Uniqueness
The uniqueness of (2E)-3-(4-FLUOROPHENYL)-1-{4-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]PHENYL}PROP-2-EN-1-ONE lies in the presence of fluorine atoms, which impart distinct electronic properties. These properties enhance its reactivity and binding affinity, making it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C22H15F2NO |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
(E)-3-(4-fluorophenyl)-1-[4-[(4-fluorophenyl)methylideneamino]phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C22H15F2NO/c23-19-8-1-16(2-9-19)5-14-22(26)18-6-12-21(13-7-18)25-15-17-3-10-20(24)11-4-17/h1-15H/b14-5+,25-15? |
InChIキー |
ZJLOOVFMVXBNIG-CTTWKOHPSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N=CC3=CC=C(C=C3)F)F |
正規SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N=CC3=CC=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11541896.png)
![4-bromo-2-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11541901.png)
![N-(1-{N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11541906.png)
![2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate](/img/structure/B11541908.png)

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]ethyl benzoate](/img/structure/B11541911.png)
![N-(3-{[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B11541912.png)
![2-[(6-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11541920.png)
![2,4-dibromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11541930.png)

![N'-[(1E)-1-(4-methylphenyl)ethylidene]octanehydrazide](/img/structure/B11541955.png)
![2-(2,5-dichlorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11541968.png)
![4-{[(Z)-(3-bromo-4-methoxyphenyl)methylidene]amino}-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11541969.png)

